

Spectroscopic Data for 2-(4-Fluorophenyl)ethylamine: A Technical Guide

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Compound of Interest

Compound Name: *[2-(4-Fluorophenyl)ethyl](3-methylbutan-2-yl)amine*

CAS No.: 1019551-70-2

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-(4-Fluorophenyl)ethylamine, a compound of significant interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but also insights into the experimental choices and interpretation of the spectra.

Introduction

2-(4-Fluorophenyl)ethylamine, also known as 4-Fluorophenethylamine, is a versatile primary amine with a fluorinated phenyl group.[1] This structural feature enhances its biological activity and makes it a valuable building block in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.[1] Its applications also extend to neurochemical research, analytical chemistry as a reference standard, and in material science for polymer formulations.[1] A thorough understanding of its spectroscopic signature is paramount for its identification, quality control, and in elucidating its role in various chemical and biological processes.

This guide will delve into the mass spectrometry, nuclear magnetic resonance (^1H and ^{13}C NMR), and infrared (IR) spectroscopy of 2-(4-Fluorophenyl)ethylamine. While publicly available, complete datasets for this specific molecule are fragmented, this guide will provide a detailed analysis based on its known structure and data from analogous compounds, offering a robust framework for its characterization.

Chemical Structure

The structural formula of 2-(4-Fluorophenyl)ethylamine is $\text{C}_8\text{H}_{10}\text{FN}$, with a molecular weight of 139.17 g/mol .[\[2\]](#)

Caption: Chemical structure of 2-(4-Fluorophenyl)ethylamine.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.

Predicted Mass Spectrum Data

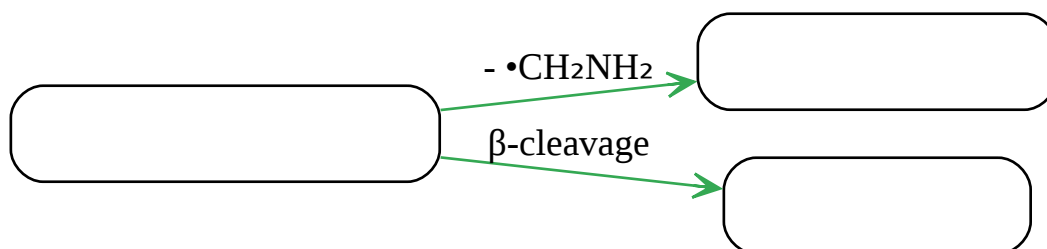
The following table summarizes the predicted key ions in the electron ionization (EI) mass spectrum of 2-(4-Fluorophenyl)ethylamine.

m/z	Predicted Fragment	Interpretation
139	$[\text{C}_8\text{H}_{10}\text{FN}]^+$	Molecular ion (M^+)
109	$[\text{C}_7\text{H}_6\text{F}]^+$	Loss of CH_2NH_2
96	$[\text{C}_6\text{H}_5\text{F}]^+$	Loss of $\text{C}_2\text{H}_4\text{NH}_2$
30	$[\text{CH}_2\text{NH}_2]^+$	Benzylic cleavage

Interpretation of the Fragmentation Pattern

The fragmentation of 2-(4-Fluorophenyl)ethylamine under EI conditions is expected to be dominated by cleavage of the C-C bond beta to the nitrogen atom (benzylic cleavage), which is

a characteristic fragmentation pathway for phenethylamines. This leads to the formation of a stable tropylium-like cation or a benzyl cation.



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Caption: Proposed Mass Spectrometry Fragmentation Pathway.

The most significant fragmentation is the cleavage of the bond between the alpha and beta carbons relative to the aromatic ring, resulting in the formation of the amine-containing fragment [CH₂NH₂]⁺ at m/z 30. This is often the base peak in the mass spectra of primary amines. Another major fragmentation pathway involves the loss of the ethylamine side chain, leading to a fluorotropylium or fluorobenzyl cation at m/z 109.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

- Sample Preparation: Dissolve a small amount of 2-(4-Fluorophenyl)ethylamine in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
- Instrument Parameters:
 - Ionization Mode: Electron Ionization (EI)
 - Electron Energy: 70 eV
 - Source Temperature: 200-250 °C
 - Mass Range: m/z 20-200
 - Scan Speed: 1000 amu/s

- **Data Acquisition:** Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC) for separation from any impurities. Acquire the mass spectrum.
- **Data Analysis:** Identify the molecular ion peak and major fragment ions. Compare the fragmentation pattern with known fragmentation mechanisms for similar compounds to confirm the structure.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their chemical environments, and their connectivity.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

The following table outlines the predicted ¹H NMR chemical shifts, multiplicities, and coupling constants for 2-(4-Fluorophenyl)ethylamine.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.15	dd	2H	H-2, H-6 (aromatic)
~6.98	t	2H	H-3, H-5 (aromatic)
~2.95	t	2H	-CH ₂ -N
~2.75	t	2H	Ar-CH ₂ -
~1.30	s (broad)	2H	-NH ₂

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of 2-(4-Fluorophenyl)ethylamine is expected to show distinct signals for the aromatic and aliphatic protons.

- **Aromatic Region (δ 6.9-7.2 ppm):** The para-substituted fluorophenyl group will give rise to two sets of signals. The protons ortho to the fluorine (H-3 and H-5) will appear as a triplet

due to coupling with the fluorine and the adjacent protons. The protons meta to the fluorine (H-2 and H-6) will appear as a doublet of doublets due to coupling with the adjacent protons and a smaller coupling to the fluorine.

- Aliphatic Region (δ 2.7-3.0 ppm): The two methylene groups of the ethylamine side chain will appear as two distinct triplets, each integrating to 2H. The triplet at a lower field (\sim 2.95 ppm) is assigned to the methylene group attached to the nitrogen atom, which is deshielded by the electronegative nitrogen. The triplet at a higher field (\sim 2.75 ppm) corresponds to the benzylic methylene group.
- Amine Protons (δ \sim 1.3 ppm): The two protons of the primary amine group will typically appear as a broad singlet. The chemical shift of these protons can be variable and is dependent on concentration and solvent.

Experimental Protocol: ^1H NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of 2-(4-Fluorophenyl)ethylamine in \sim 0.6 mL of deuterated chloroform (CDCl_3) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- Instrument Parameters (500 MHz NMR Spectrometer):
 - Pulse Program: Standard single-pulse experiment (zg30).
 - Spectral Width: 12-15 ppm.
 - Acquisition Time: 2-3 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 16-64 (depending on sample concentration).
- Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase correct the spectrum and baseline correct. Integrate the signals and reference the spectrum to the TMS signal.

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

^{13}C NMR spectroscopy provides information about the number of different types of carbon atoms in a molecule and their chemical environments.

Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

The following table presents the predicted ^{13}C NMR chemical shifts for 2-(4-Fluorophenyl)ethylamine.

Chemical Shift (δ , ppm)	Assignment
~161.5 (d, $^1\text{JCF} \approx 245$ Hz)	C-4 (aromatic)
~135.0 (d, $^4\text{JCF} \approx 3$ Hz)	C-1 (aromatic)
~130.0 (d, $^3\text{JCF} \approx 8$ Hz)	C-2, C-6 (aromatic)
~115.0 (d, $^2\text{JCF} \approx 21$ Hz)	C-3, C-5 (aromatic)
~43.0	-CH ₂ -N
~38.0	Ar-CH ₂ -

Interpretation of the ^{13}C NMR Spectrum

The proton-decoupled ^{13}C NMR spectrum of 2-(4-Fluorophenyl)ethylamine is expected to show six distinct signals.

- Aromatic Region (δ 115-162 ppm):** The four different types of carbon atoms in the fluorophenyl ring will give rise to four signals. The carbon atom directly bonded to the fluorine (C-4) will show a large one-bond carbon-fluorine coupling constant (^1JCF) and will appear at the lowest field due to the high electronegativity of fluorine. The other aromatic carbons will show smaller two-, three-, and four-bond couplings to the fluorine, which can be useful for definitive assignments.
- Aliphatic Region (δ 38-43 ppm):** The two sp^3 -hybridized carbon atoms of the ethylamine side chain will appear in the upfield region of the spectrum. The carbon atom attached to the

nitrogen (-CH₂-N) is expected to be at a slightly lower field (~43.0 ppm) compared to the benzylic carbon (Ar-CH₂-) at ~38.0 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

- Sample Preparation: Prepare the sample as described for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be required due to the lower natural abundance of ¹³C.
- Instrument Parameters (125 MHz NMR Spectrometer):
 - Pulse Program: Standard proton-decoupled ¹³C experiment (zgpg30).
 - Spectral Width: 200-220 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2 seconds.
 - Number of Scans: 512-2048 or more, depending on the sample concentration.
- Data Processing: Apply a Fourier transform with an exponential line broadening of 1-2 Hz. Phase and baseline correct the spectrum. Reference the spectrum to the CDCl₃ solvent signal (δ 77.16 ppm).

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted Infrared (IR) Absorption Data

The following table lists the predicted characteristic IR absorption bands for 2-(4-Fluorophenyl)ethylamine.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3380-3250	Medium, Broad	N-H stretching (primary amine)
3050-3000	Medium	C-H stretching (aromatic)
2950-2850	Medium	C-H stretching (aliphatic)
1610, 1510, 1450	Strong	C=C stretching (aromatic ring)
1600-1550	Medium	N-H bending (primary amine)
1220	Strong	C-F stretching
830	Strong	C-H out-of-plane bending (para-disubstituted)

Interpretation of the IR Spectrum

The IR spectrum of 2-(4-Fluorophenyl)ethylamine will display characteristic absorption bands corresponding to its functional groups.

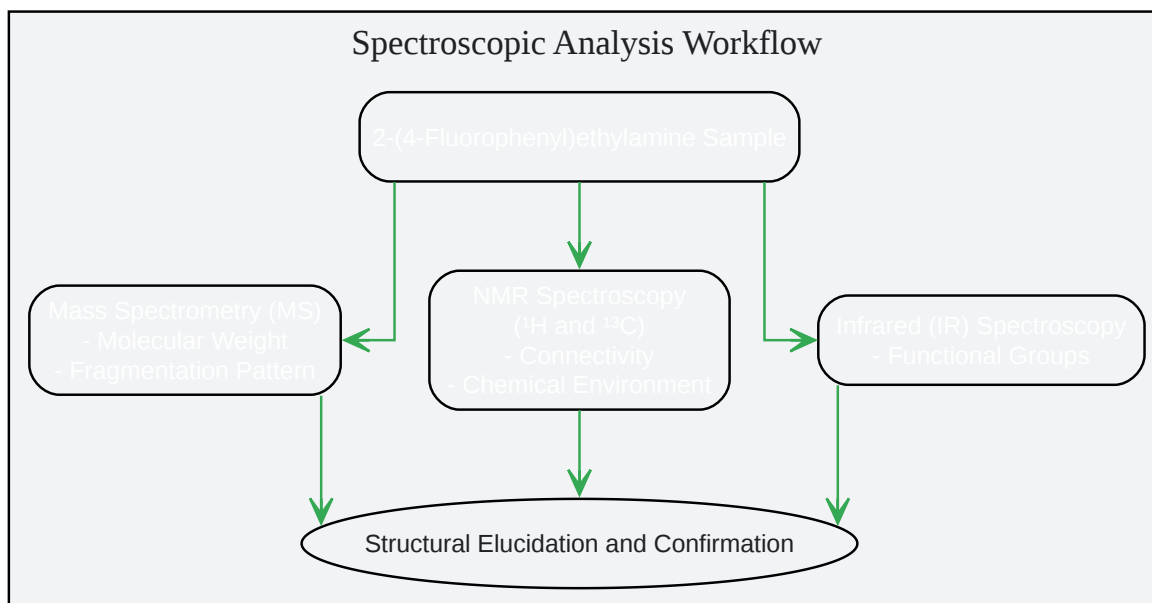
- **N-H Vibrations:** A broad absorption in the region of 3380-3250 cm⁻¹ is indicative of the N-H stretching vibrations of the primary amine group. The broadening is due to hydrogen bonding. An N-H bending vibration is also expected around 1600-1550 cm⁻¹.
- **C-H Vibrations:** Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹.
- **Aromatic Ring Vibrations:** Strong absorptions corresponding to the C=C stretching vibrations of the aromatic ring are expected in the 1610-1450 cm⁻¹ region. A strong band around 830 cm⁻¹ is characteristic of the out-of-plane C-H bending of a 1,4-disubstituted (para) benzene ring.
- **C-F Vibration:** A strong absorption band around 1220 cm⁻¹ is characteristic of the C-F stretching vibration.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

- **Sample Preparation:** Place a small drop of liquid 2-(4-Fluorophenyl)ethylamine directly onto the ATR crystal.
- **Instrument Parameters:**
 - **Technique:** Attenuated Total Reflectance (ATR).
 - **Spectral Range:** 4000-400 cm^{-1} .
 - **Resolution:** 4 cm^{-1} .
 - **Number of Scans:** 16-32.
- **Data Acquisition:** Record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- **Data Analysis:** Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Overall Spectroscopic Workflow

The comprehensive characterization of 2-(4-Fluorophenyl)ethylamine involves a logical sequence of spectroscopic analyses.



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Caption: Experimental workflow for spectroscopic characterization.

Conclusion

This technical guide has provided a detailed overview of the expected spectroscopic data for 2-(4-Fluorophenyl)ethylamine. Through a combined analysis of mass spectrometry, ^1H and ^{13}C NMR, and infrared spectroscopy, a complete structural elucidation and confirmation can be achieved. The provided protocols offer a standardized approach for acquiring high-quality spectral data, ensuring reproducibility and reliability in research and development settings. The interpretation of the spectral features, grounded in fundamental principles of spectroscopy, serves as a valuable resource for scientists working with this important molecule.

References

- RSC Publishing. Structural features of monohydrated 2-(4-fluorophenyl)ethylamine: a combined spectroscopic and computational study. [\[Link\]](#)
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